4-(Tributylstannyl)pyridine
Overview
Description
Synthesis Analysis
4-(Tributylstannyl)pyridine and related compounds can be synthesized through several methods, including stannylcupration reactions and radical hydrostannation. These procedures allow for the regio- and stereoselective addition of tributylstannyl groups to different substrates, providing access to stannylated intermediates for further chemical synthesis (Reginato et al., 1998).
Molecular Structure Analysis
The molecular structure of this compound derivatives can be elucidated using techniques such as X-ray crystallography. For example, the structure of 2-(tributylstannyl)pyrrolidine was determined, revealing the spatial arrangement of the tributylstannyl group and its interaction with the pyrrolidine ring (Gawley et al., 2005).
Scientific Research Applications
Synthesis of Oligopyridines : Pabst and Sauer (1999) demonstrated the conversion of 3,5-Di-(pyridin-2-yl)-[1,2,4]-triazines to 4-tributylstannyl-2,6-oligopyridines via [4+2] cycloadditions with ethynyltributyltin. This process led to the creation of branched oligopyridines containing 8 to 14 pyridine units, highlighting the role of 4-(Tributylstannyl)pyridine in constructing complex pyridine-based structures (Pabst & Sauer, 1999).
Functionalization of Pyridines : Sauer and Heldmann (1998) described the use of this compound in the functionalization of pyridines. They found that the tributyltin substituent of pyridine can be replaced via Pd-catalyzed acylation and arylation, halogenation, and protonation to yield various functionalized pyridines, demonstrating its versatility in organic synthesis (Sauer & Heldmann, 1998).
Synthesis of Pyrimidines with Optical Properties : Hadad et al. (2011) used this compound in synthesizing 4-arylvinyl-2,6-di(pyridin-2-yl)pyrimidines. These compounds, which displayed strong emission solvatochromism, were studied for their potential as colorimetric and luminescent pH sensors (Hadad et al., 2011).
Creation of Stannylated Heterocycles : Reginato et al. (1995) explored the synthesis of 4-tributylstannyl-2-(5H)-furanone and pyrrolone from γ-amino and γ-hydroxy acetylenic esters using mixed stannylcuprate reagent. They discussed the use of these compounds as intermediates for functionalizing heterocyclic rings (Reginato et al., 1995).
Synthesis of Pyrrolinones : In a similar context, Reginato et al. (1998) reported the preparation of 4-tributylstannyl-5-substituted-pyrrolin-2-ones through tributylstannyl cyano cuprate addition to γ-amino acetylenic esters. They emphasized the regio- and stereoselectivity of this synthesis, further indicating the utility of this compound in organic chemistry (Reginato et al., 1998).
Safety and Hazards
properties
IUPAC Name |
tributyl(pyridin-4-yl)stannane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N.3C4H9.Sn/c1-2-4-6-5-3-1;3*1-3-4-2;/h2-5H;3*1,3-4H2,2H3; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNEPXPMBVGDXGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CC=NC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H31NSn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60371985 | |
Record name | 4-(Tributylstannyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60371985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
124252-41-1 | |
Record name | 4-(Tributylstannyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60371985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(Tri-n-butylstannyl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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